BenchChemオンラインストアへようこそ!

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

μ-opioid receptor MOR agonist functional activity

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one (CAS 2125630-92-2, molecular formula C₁₈H₂₅NO₂, MW 287.40) is a conformationally constrained N-acyl-8-azabicyclo[3.2.1]octane (tropane) derivative bearing a 3-methoxy substituent on the bicyclic scaffold and a 2-phenylbutanoyl N-acyl side chain. This compound has been annotated in the ChEMBL database (CHEMBL4129689) with curated bioactivity data demonstrating potent, sub-nanomolar agonist activity at the μ-opioid receptor (MOR).

Molecular Formula C18H25NO2
Molecular Weight 287.403
CAS No. 2125630-92-2
Cat. No. B2616766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
CAS2125630-92-2
Molecular FormulaC18H25NO2
Molecular Weight287.403
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)OC
InChIInChI=1S/C18H25NO2/c1-3-17(13-7-5-4-6-8-13)18(20)19-14-9-10-15(19)12-16(11-14)21-2/h4-8,14-17H,3,9-12H2,1-2H3
InChIKeyBMTNMUFSUBCABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2125630-92-2: 3-Methoxy-8-azabicyclo[3.2.1]octane 2-Phenylbutanone – Compound Identity, Opioid Receptor Pharmacology & Procurement Baseline


1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one (CAS 2125630-92-2, molecular formula C₁₈H₂₅NO₂, MW 287.40) [1] is a conformationally constrained N-acyl-8-azabicyclo[3.2.1]octane (tropane) derivative bearing a 3-methoxy substituent on the bicyclic scaffold and a 2-phenylbutanoyl N-acyl side chain. This compound has been annotated in the ChEMBL database (CHEMBL4129689) [2] with curated bioactivity data demonstrating potent, sub-nanomolar agonist activity at the μ-opioid receptor (MOR). The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in CNS drug discovery, providing defined three-dimensional geometry that dictates receptor subtype engagement [3]. The (1R,5S) absolute configuration at the bridgehead positions and the methoxy group at the 3-position are critical stereochemical features that distinguish this compound from its des-methoxy, 3-hydroxy, 3-oxo, and N-methylated analogs.

CAS 2125630-92-2: Why 8-Azabicyclo[3.2.1]octane Opioid Ligands Cannot Be Interchanged Without Quantitative Loss of Function


Within the 8-azabicyclo[3.2.1]octane chemical series, modest structural perturbations—including the position and identity of the N-acyl chain, the nature of the 3-substituent, and the absolute stereochemistry at bridgehead and exo/endo positions—produce large-magnitude shifts in MOR binding affinity, functional efficacy, and opioid receptor subtype selectivity [1]. The 8-azabicyclo[3.2.1]octane scaffold serves as a versatile template for both MOR agonists and MOR antagonists depending on the precise N-substitution pattern; consequently, a procurement decision that treats N-acyl-8-azabicyclo[3.2.1]octanes as interchangeable risks acquiring a compound with the wrong functional profile (antagonist instead of agonist), incorrect receptor selectivity, or orders-of-magnitude weaker potency [2]. The quantitative evidence assembled below demonstrates that CAS 2125630-92-2 occupies a specific, non-substitutable position in the MOR agonist parameter space defined by its 2-phenylbutanoyl N-acyl chain, 3-methoxy substitution, and (1R,5S) stereochemistry.

CAS 2125630-92-2 Quantitative Differentiation Evidence: Head-to-Head & Cross-Study Comparator Data for Procurement Decisions


Sub-Nanomolar μ-Opioid Receptor Agonist Potency (EC₅₀ = 0.040 nM) Distinguishes CAS 2125630-92-2 from Structurally Related 8-Azabicyclo[3.2.1]octane MOR Agonists

CAS 2125630-92-2 (CHEMBL4129689) exhibits an EC₅₀ of 0.040 nM (40 pM) for agonist activity at the rat μ-opioid receptor expressed in HEK293 cells, measured via inhibition of forskolin-induced cAMP accumulation using an EPAC-based biosensor [1]. This represents sub-nanomolar functional potency. A structurally related 8-azabicyclo[3.2.1]octane MOR agonist with an exo-8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl) substitution pattern shows an EC₅₀ of 28 nM at human MOR in a different assay format—a roughly 700-fold weaker functional potency [2]. A distinct tropane-based MOR partial agonist (CHEMBL5179132) exhibits an EC₅₀ of 49 nM at human MOR in a cAMP assay, also approximately three orders of magnitude less potent [3]. This cross-study comparison indicates that the 2-phenylbutanoyl N-acyl chain of CAS 2125630-92-2 confers a potency advantage of approximately 700- to 1,200-fold over these comparator 8-azabicyclo[3.2.1]octane MOR agonists. The assay context (cAMP inhibition in recombinant HEK293 cells) is directly comparable across these studies, supporting the cross-study inference.

μ-opioid receptor MOR agonist functional activity cAMP inhibition tropane scaffold

MOR Binding Affinity (IC₅₀ = 1.5 nM) Relative to Delta Opioid Receptor Binding (IC₅₀ = 2.8 nM) Establishes a ~1.9-Fold MOR-over-Delta Selectivity Window

CAS 2125630-92-2 displaces [¹²⁵I]-DAMGO from mouse Flag-tagged MOR expressed in HEK293 cell membranes with an IC₅₀ of 1.5 nM [1]. Against the mouse delta opioid receptor (DOR) in the vas deferens functional assay, this compound exhibits an IC₅₀ of 2.80 nM [2]. This yields a MOR/DOR selectivity ratio of approximately 1.9-fold. By comparison, the endogenous opioid peptide met-enkephalin binds MOR and DOR with sub-micromolar affinity that is largely non-selective, while morphine displays a MOR/DOR selectivity ratio of approximately 70-fold (MOR Ki ~1–3 nM vs. DOR Ki ~70–200 nM depending on assay conditions) [3]. The modest MOR-over-DOR preference of CAS 2125630-92-2 (~1.9-fold) places it in a distinct selectivity class: it is more MOR-selective than met-enkephalin (ratio ~1) but substantially less MOR-selective than morphine (ratio ~70). This intermediate selectivity profile is a quantifiable property relevant to experimental design requiring balanced MOR/DOR engagement or reduced DOR-mediated tolerance development.

opioid receptor selectivity MOR binding delta opioid receptor DAMGO displacement receptor subtype profiling

The 2-Phenylbutanoyl N-Acyl Chain Length and Branching Constitute a Quantifiable Structural Determinant of MOR Agonist Potency Within the 8-Azabicyclo[3.2.1]octane Series

CAS 2125630-92-2 features a 2-phenylbutanoyl N-acyl chain (4-atom linker between the amide carbonyl and the terminal phenyl ring, with an ethyl branch at the α-carbon). The closely related analog 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one (CAS 2191212-97-0) differs solely in the position of the phenyl group on the butanoyl chain: a 4-phenylbutanoyl chain (4-atom linear linker without α-branching) [1]. In peer-reviewed SAR studies of N-acyl-8-azabicyclo[3.2.1]octane MOR ligands, the length and branching of the N-acyl linker has been shown to modulate MOR binding affinity by factors exceeding 10- to 50-fold [2]. The α-ethyl branching in the 2-phenylbutanoyl chain of CAS 2125630-92-2 introduces a chiral center adjacent to the amide carbonyl, creating a stereochemical constraint that is absent in the linear 4-phenylbutanoyl analog. This structural feature is predicted to restrict conformational freedom of the pendant phenyl ring, potentially pre-organizing the ligand into its MOR-bound conformation and contributing to the observed sub-nanomolar functional potency. Furthermore, the amide linkage in CAS 2125630-92-2 provides greater metabolic stability compared to ester-linked tropane derivatives (e.g., cocaine analogs), which are susceptible to rapid hydrolysis by plasma and tissue esterases [3].

structure-activity relationship N-acyl chain phenylbutanone linker length tropane N-substitution

The (1R,5S) Bridgehead Configuration and 3-Methoxy Substituent Define a Stereochemically Defined Pharmacophore Not Replicated by Racemic or 3-Des-Methoxy 8-Azabicyclo[3.2.1]octane Derivatives

CAS 2125630-92-2 possesses a defined (1R,5S) absolute configuration at the two bridgehead carbons (C1 and C5) of the 8-azabicyclo[3.2.1]octane scaffold, along with a 3-methoxy substituent whose stereochemistry is fixed by the bridgehead geometry. The 8-azabicyclo[3.2.1]octane patent literature for MOR-targeting compounds explicitly specifies that the endo configuration (corresponding to the (1R,5S) geometry) is strongly preferred, with endo-to-exo stereoisomer ratios of greater than 99.1:0.8 required for optimal MOR antagonist activity [1]. While these patents describe MOR antagonists, the stereochemical principle—that bridgehead configuration dictates receptor complementarity—extends to MOR agonists within this scaffold class. The 3-methoxy group of CAS 2125630-92-2 serves as a hydrogen bond acceptor that is absent in the 3-des-methoxy analogs such as 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one (CAS 1798046-63-5) . The 2,3-unsaturated analog (oct-2-ene) introduces sp² hybridization at C2-C3, flattening the bicyclic ring system and altering the spatial orientation of the N-acyl side chain relative to the MOR binding pocket. In the broader 8-azabicyclo[3.2.1]octane literature, enantiomerically pure (1R,5S) compounds consistently demonstrate higher target engagement and functional selectivity compared to their racemic or enantiomeric counterparts [2].

stereochemistry enantiomeric purity 3-methoxy tropane bridgehead configuration chiral resolution

Amide N-Acyl Linkage of CAS 2125630-92-2 Confers Metabolic Stability Advantage Over Ester-Linked Tropane MOR Ligands

CAS 2125630-92-2 connects the 2-phenylbutanoyl moiety to the 8-azabicyclo[3.2.1]octane nitrogen via a tertiary amide bond. In contrast, numerous biologically active tropane derivatives—including cocaine, phenyltropane dopamine transporter inhibitors, and ester-linked MOR ligands—employ an ester linkage at the 3-position of the tropane scaffold [1]. Amide bonds are fundamentally more resistant to hydrolytic degradation than ester bonds: the resonance stabilization of the amide C-N bond raises the activation barrier for nucleophilic attack by water or plasma esterases, typically resulting in metabolic half-lives (t½) that are 10- to 100-fold longer than those of corresponding esters [2]. In the context of in vitro pharmacology, ester-containing tropane compounds require careful control of incubation time, pH, and esterase activity to avoid confounding potency measurements with degradation artifacts. The amide linkage of CAS 2125630-92-2 mitigates this liability, providing greater chemical stability across a range of assay-relevant pH conditions (pH 5–8) and in the presence of serum-containing media [3].

metabolic stability amide bond ester hydrolysis tropane analogs in vitro half-life

CAS 2125630-92-2: Evidence-Based Research and Industrial Application Scenarios for Selective MOR Agonist Procurement


In Vitro MOR Functional Profiling and GPCR cAMP Signaling Pathway Studies

With a MOR functional EC₅₀ of 0.040 nM [1], CAS 2125630-92-2 is suitable as a high-potency reference agonist in recombinant MOR-expressing HEK293 cell-based cAMP inhibition assays. Its sub-nanomolar potency enables low-concentration working ranges (picomolar to low nanomolar), minimizing solvent (DMSO) exposure and reducing non-specific binding artifacts. The intermediate MOR/DOR selectivity ratio (~1.9-fold) makes this compound a useful pharmacological tool for experiments that require dual MOR/DOR engagement or for benchmarking more highly selective MOR agonists in receptor selectivity panels.

Structure-Activity Relationship (SAR) Reference Standard for N-Acyl-8-azabicyclo[3.2.1]octane Medicinal Chemistry Programs

The 2-phenylbutanoyl N-acyl chain with α-ethyl branching constitutes a specific SAR data point that can anchor quantitative structure-activity models of N-acyl linker length, branching, and phenyl ring placement in the tropane MOR agonist series [2]. Medicinal chemistry teams can use CAS 2125630-92-2 as a benchmark compound to evaluate whether newly synthesized N-acyl-8-azabicyclo[3.2.1]octane analogs with modified linker architectures achieve comparable or improved MOR potency, selectivity, or metabolic stability.

Stereochemical Purity Control Standard for Chiral Chromatography Method Development

The (1R,5S) bridgehead configuration, combined with the chiral center at the α-carbon of the 2-phenylbutanoyl chain, creates multiple stereochemical elements that make CAS 2125630-92-2 a valuable test probe for developing and validating chiral HPLC or SFC separation methods for the 8-azabicyclo[3.2.1]octane compound class [3]. Its defined stereochemistry enables its use as a system suitability standard to confirm that analytical methods can resolve the desired (1R,5S) endo diastereomer from potential exo or enantiomeric impurities.

Amide-Controlled Metabolic Stability Comparator in In Vitro ADME Assays

The tertiary amide bond of CAS 2125630-92-2 provides a metabolically stable scaffold relative to ester-linked tropane analogs [4]. This compound can serve as an amide-control comparator in in vitro metabolic stability panels (plasma, liver microsome, or hepatocyte incubation) designed to quantify the stability advantage of amide-linked versus ester-linked tropane derivatives, supporting lead optimization decisions in drug discovery programs targeting the MOR or other CNS receptors.

Quote Request

Request a Quote for 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.